molecular formula C6H12O2 B6236600 4-ethoxybutanal CAS No. 21744-96-7

4-ethoxybutanal

Cat. No.: B6236600
CAS No.: 21744-96-7
M. Wt: 116.16 g/mol
InChI Key: IXLCDEUKPJOZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxybutanal is an organic compound with the molecular formula C6H12O2. It is a member of the aldehyde family, characterized by the presence of an ethoxy group attached to the fourth carbon of a butanal chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybutanal can be synthesized through several methods. One common approach involves the reaction of butanal with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, allowing the formation of the ethoxy group on the butanal chain .

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and catalyst concentration to optimize the reaction conditions and maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxybutanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxybutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its ethoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxybutanal’s unique combination of an aldehyde and an ethoxy group makes it particularly versatile in chemical synthesis and industrial applications. Its ability to undergo various reactions and form diverse products sets it apart from other similar compounds .

Properties

CAS No.

21744-96-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

4-ethoxybutanal

InChI

InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h5H,2-4,6H2,1H3

InChI Key

IXLCDEUKPJOZMJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.